molecular formula C18H25N5O6 B2720477 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1021214-60-7

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2720477
CAS RN: 1021214-60-7
M. Wt: 407.427
InChI Key: UNSYCKYRPHESPX-UHFFFAOYSA-N
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Description

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as AG-024322, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is synthesized through a multi-step process that involves the use of various reagents and catalysts.

Scientific Research Applications

Corrosion Inhibition

1,3,5-triazinyl urea derivatives, which are structurally related to the compound , have been evaluated as efficient corrosion inhibitors for mild steel in acidic solutions. Their effectiveness is attributed to the strong adsorption on the steel surface, forming a protective layer and reducing corrosion (Mistry, Patel, Patel, & Jauhari, 2011).

Herbicide Degradation

Sulfosulfuron, a compound closely related to the query chemical, undergoes degradation influenced by environmental factors like pH, temperature, and exposure to sunlight. This degradation process leads to the formation of various byproducts, highlighting the chemical's reactivity and stability under different conditions (Saha & Kulshrestha, 2002).

Antioxidant Activity

Certain urea derivatives exhibit significant antioxidant activity. The synthesis and evaluation of these compounds, including their characterization and potential biological applications, highlight their relevance in the field of medicinal chemistry (George, Sabitha, Kumar, & Ravi, 2010).

Hydrogen Bonding and Dimerization

The ureidopyrimidones, with structural similarities to the query chemical, demonstrate strong dimerization capabilities via hydrogen bonding. This property is crucial in the design of supramolecular structures and has implications in various chemical and biological contexts (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Crystal Structure Analysis

Studies on the crystal structure of azimsulfuron, a compound related to the query chemical, offer insights into molecular geometry, hydrogen bonding, and intermolecular interactions. This knowledge is fundamental in understanding the chemical's behavior in various applications (Jeon, Kim, Kwon, & Kim, 2015).

Solvent-Free Synthesis

Research on the solvent-free synthesis of 4,6-diarylpyrimidin-2(1H)-one derivatives, which share a common structural framework with the query compound, reveals efficient and environmentally friendly synthetic methods. These methods have implications for greener chemical synthesis processes (Pourghobadi & Derikvand, 2010).

Silicon-Containing Ureas

The synthesis of silicon-containing ureas involves interactions between urea and silylmethyl compounds. These studies contribute to the development of novel compounds with potential applications in materials science and catalysis (Pestunovich & Lazareva, 2007).

properties

IUPAC Name

1-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O6/c1-25-12-8-11(9-13(26-2)16(12)28-4)21-17(24)20-7-6-19-14-10-15(27-3)23-18(22-14)29-5/h8-10H,6-7H2,1-5H3,(H,19,22,23)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSYCKYRPHESPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCCNC2=CC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

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